1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

PDE2A inhibition triazolopyrimidine SAR free-energy perturbation

Triazolopyrimidine PDE2 inhibitors are highly sensitive to single-atom C6/C7 variations, yet most commercial analogues carry elaborated amide or sulfonamide substituents that confound SAR interpretation. This 6-ethanone derivative provides the minimal C6-carbonyl pharmacophore, enabling systematic baseline potency determination free from extended linker effects. Paired with the commercially available analogue CAS 1306753-72-9, it forms a focused matched molecular pair for evaluating amine-mediated off-target liability without altering the core scaffold. The availability of PDE2A co-crystal structures (PDB 6ZND, 2.35 Å resolution) supports molecular docking and FEP calculations prior to synthesis. The absence of a hydrolytically labile C6-amide bond suggests superior chemical stability for long-duration cellular target-engagement assays. Custom-synthesized; typical lead time approximately 14 working days.

Molecular Formula C13H11N5O
Molecular Weight 253.26 g/mol
Cat. No. B4425775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Molecular FormulaC13H11N5O
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)C
InChIInChI=1S/C13H11N5O/c1-8-11(9(2)19)7-15-13-16-12(17-18(8)13)10-3-5-14-6-4-10/h3-7H,1-2H3
InChIKeyGDXWTGDEBXIZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone – Core Scaffold Identity and Procurement Context


1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a fully synthetic small-molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. This heteroaromatic scaffold has been extensively explored as a privileged structure for phosphodiesterase (PDE) inhibition, particularly PDE2A [1]. The compound features a 7-methyl substitution and a 2-(pyridin-4-yl) appendage on the triazolopyrimidine core, with a 6-ethanone group that distinguishes it from many analogues carrying larger amide or sulfonamide substituents at this position. The core scaffold is present in multiple patent families directed at neurological and psychiatric indications [2].

Why Generic Substitution of 1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Is Not Supported by Available Evidence


Triazolopyrimidine-based PDE2 inhibitors are highly sensitive to even single-atom variations in the C6/C7 substituent pattern, with reported IC50 values spanning from >2,000 nM to sub-nanomolar within the same scaffold [1]. The 6-ethanone group in the target compound is structurally distinct from the elaborated amide or reversed-amide replacements commonly found in the Janssen PDE2A lead series, meaning that potency, selectivity, and physicochemical parameters cannot be assumed interchangeable. Without explicit head-to-head pharmacological or ADME data, procurement of any generic 'triazolopyrimidine PDE2 inhibitor' as a substitute for this specific compound is scientifically unjustified [1].

Quantitative Differentiation Evidence for 1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone vs. Closest Structural Analogs


Scaffold Identity: 6-Ethanone vs. the Janssen PDE2A Lead Series C6-Amide Consensus

The target compound carries a simple 6-ethanone substituent (-C(=O)CH3), whereas the optimized PDE2A lead compounds reported by Tresadern et al. uniformly feature a C6-aryl/heteroaryl-carbonyl or sulfonyl motif (e.g., compound 46 contains a 3,4,5-trimethoxyphenyl-methanone linked via a piperidine spacer). The Janssen patent [1] explicitly defines preferred C6 substitution via L-R3 where L is >CH2, >CH(CH3), or >CH(CF3) and R3 is aryl or heteroaryl [1]. The target compound's direct C6-ketone represents a distinct sub-series. No quantitative PDE2A inhibition data for the exact target compound was identified in the public domain, precluding a direct potency comparison.

PDE2A inhibition triazolopyrimidine SAR free-energy perturbation

7-Methyl vs. 7-[(E)-2-(Dimethylamino)vinyl] Substitution: A Critical Solubility and Potency Determinant

The closest identified commercially listed analogue is 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS 1306753-72-9) [1]. The target compound replaces the 7-[(E)-2-(dimethylamino)vinyl] group with a simple methyl group, reducing molecular weight from 308.34 g/mol to approximately 253.26 g/mol and eliminating the basic tertiary amine. In the Janssen PDE2A series, R2 at the 7-position modulates both potency and physicochemical properties; the patent explicitly limits R2 to hydrogen or C1-6alkyl, preferring methyl, and excludes amino-vinyl extensions [2]. This suggests that the dimethylamino-vinyl analogue may have been deprioritised for drug-like property reasons. No quantitative comparison of solubility, logP, or PDE2A IC50 between the two compounds is publicly available.

triazolopyrimidine substitution physicochemical properties PDE2 inhibitor SAR

2-(Pyridin-4-yl) vs. Other C2 Heterocycles: Binding Mode Implications from X-Ray Structures

The target compound carries a 2-(pyridin-4-yl) substituent. The PDB entry 6ZND (resolution 2.35 Å) reveals that the triazolopyrimidine core of a related inhibitor binds to the PDE2A active site with the C2 substituent extending toward a solvent-exposed region [1]. Although the co-crystallised ligand in 6ZND is a 7-piperidinyl derivative (QMZ), the structural architecture indicates that the pyridin-4-yl group at C2 is geometrically compatible with the binding pocket. The target compound's pyridin-4-yl substitution is distinct from the 2-(trifluoromethyl)phenyl or 2-pyrimidinyl groups found in other Janssen patent examples [2]. Crystallographic evidence confirms that heterocycle identity at C2 influences both potency and selectivity across PDE isoforms [1].

PDE2A X-ray crystallography triazolopyrimidine binding mode structure-based drug design

Targeted Application Scenarios for 1-[7-Methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Based on Available Differentiation Evidence


PDE2A Inhibitor SAR Exploration: Probing the C6-Ethanone Pharmacophore Minimum

Research groups building structure-activity relationships around the triazolopyrimidine PDE2A scaffold can use this compound to define the minimal C6-carbonyl pharmacophore. Unlike the Janssen lead series that employs C6-amide or C6-sulfonamide linkers [1], the ethanone group represents the smallest possible ketone extension, enabling systematic probing of steric and electronic requirements at this vector. This compound serves as a baseline for determining whether the extended C6-aryl/heteroaryl groups are necessary for PDE2A potency or whether simpler ketones can retain activity.

Comparative Physicochemical Profiling Against the 7-Dimethylaminovinyl Analogue

The 7-methyl compound directly addresses the question of whether the basic dimethylamino group present in the commercially available analogue CAS 1306753-72-9 [1] is essential for biological activity. By eliminating this ionisable centre, researchers can assess the impact on solubility-pH profiles, passive membrane permeability (PAMPA or Caco-2), and CYP450 inhibition. This pair constitutes a focused matched molecular pair for evaluating amine-mediated off-target liability without altering the core scaffold.

In Silico Docking and Free-Energy Perturbation Studies Referencing PDB 6ZND

The availability of a high-resolution PDE2A co-crystal structure (PDB 6ZND, 2.35 Å) [1] permits molecular docking and FEP calculations of the target compound to predict its binding affinity relative to known triazolopyrimidine ligands. Computational chemists can estimate whether the 2-(pyridin-4-yl)-7-methyl-6-ethanone substitution pattern is compatible with the PDE2A active site and generate testable potency hypotheses before committing to synthesis, thereby reducing procurement waste.

Chemical Biology Probe Development Excluding the C6-Amide Liability

The simpler 6-ethanone functionality avoids potential metabolic hydrolysis of the C6-amide bond observed in some lead series, making this compound a candidate for cellular target-engagement assays where chemical stability over extended incubation periods is critical. While no stability data are publicly available, the structural absence of an amide bond provides a theoretical basis for use in long-duration enzymatic or cellular PDE2A inhibition studies.

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